N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure and diverse functional groups. This compound is notable for its potential applications in medicinal chemistry and material science. The molecular formula is with a molecular weight of approximately 414.48 g/mol.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its interesting pharmacological properties and structural characteristics. Data regarding its synthesis and properties can be found in scientific literature and chemical databases such as PubChem.
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions including the formation of the furan-2-carbonyl moiety and the tetrahydroquinoline framework.
The detailed reaction pathways often involve nucleophilic substitutions and condensation reactions that lead to the formation of the desired sulfonamide product .
The molecular structure of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide features:
The compound's structural data can be represented using various chemical notation systems:
InChI=1S/C20H22N4O4S/c1-13-19(14(2)23(3)21-13)29(26,27)22-17-7-6-15-8-9-24(12-16(15)11-17)20(25)18-5-4-10-28-18/h4-7,10-11,22H,8-9,12H2,1-3H3
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
.N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity without compromising the integrity of the compound's core structure .
The mechanism of action for compounds like N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves:
This mechanism highlights the importance of structural features in determining biological activity and efficacy against target pathogens .
The physical properties include:
Key chemical properties include:
Relevant data on melting point and boiling point can be determined through experimental methods but are not explicitly provided in existing literature .
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1